![molecular formula C9H10N2OS B14353440 2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one CAS No. 91859-63-1](/img/structure/B14353440.png)
2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which are evaluated for their biological and medicinal properties .
Scientific Research Applications
2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one has several scientific research applications:
Chemistry: It is used in the synthesis of new heterocyclic compounds with potential biological activities.
Biology: It serves as a precursor for the development of bioactive molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways may vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and synthetic compounds.
Pyrano[2,3-d]thiazole: Another thiazole derivative with significant biological activities.
Thiazolo[4,5-b]pyridine: A closely related compound with similar structural features.
Uniqueness
2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one is unique due to its specific structural configuration, which imparts distinct biological and chemical properties.
Properties
CAS No. |
91859-63-1 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-propan-2-yl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C9H10N2OS/c1-6(2)11-9(12)7-4-3-5-10-8(7)13-11/h3-6H,1-2H3 |
InChI Key |
CQDALUXMVQZKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
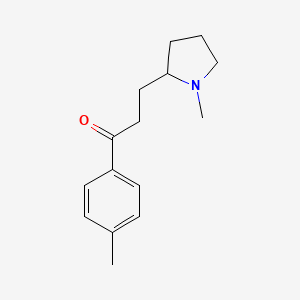

![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
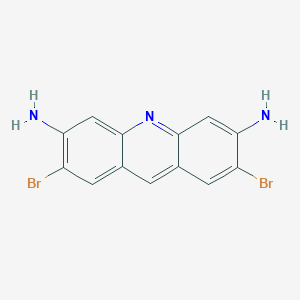

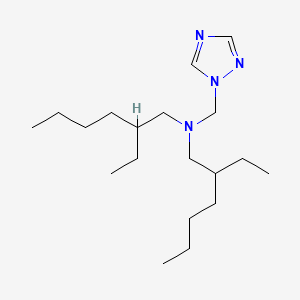
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
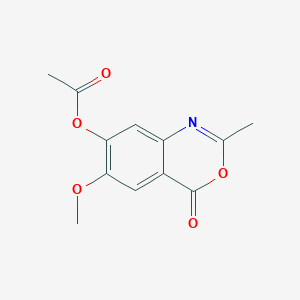
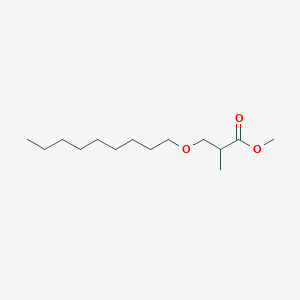
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)

![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)

